1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid
Overview
Description
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiophene derivative with a piperidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the synthesis process, ensuring scalability and consistency in product quality .
Chemical Reactions Analysis
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carboxylic acid: Lacks the piperidine ring, resulting in different electronic properties and biological activities.
2-Acetylthiophene: Contains an acetyl group instead of the piperidine ring, leading to variations in reactivity and applications.
Thiophene-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior and potential uses. The uniqueness of this compound lies in its combined structural features, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBIOAOPNQEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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